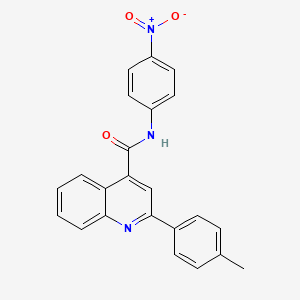
(5Z)-5-(3-nitrobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(3-nitrobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a nitrobenzylidene group, and a tetrahydrofuran-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-nitrobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.
Introduction of Nitrobenzylidene Group: The next step involves the condensation of the thiazolidinone intermediate with 3-nitrobenzaldehyde under basic conditions to introduce the nitrobenzylidene group.
Attachment of Tetrahydrofuran-2-ylmethyl Group: The final step involves the reaction of the intermediate with a tetrahydrofuran-2-ylmethyl halide under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the nitrobenzylidene group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the thiazolidinone ring and nitrobenzylidene group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted thiazolidinone derivatives are formed.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers and materials with specific properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: It is a valuable intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of (5Z)-5-(3-nitrobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrobenzylidene group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The thiazolidinone ring can bind to enzymes, inhibiting their activity and disrupting metabolic pathways. The tetrahydrofuran-2-ylmethyl group enhances the compound’s solubility and bioavailability, facilitating its cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z)-5-(benzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the nitro group, resulting in different reactivity and biological activity.
(5Z)-5-(3-nitrobenzylidene)-3-(methyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the tetrahydrofuran-2-ylmethyl group, affecting its solubility and bioavailability.
Uniqueness
The presence of both the nitrobenzylidene group and the tetrahydrofuran-2-ylmethyl group in (5Z)-5-(3-nitrobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one imparts unique chemical and biological properties. The nitro group enhances its reactivity and potential for redox reactions, while the tetrahydrofuran-2-ylmethyl group improves its solubility and bioavailability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H14N2O4S2 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(5Z)-5-[(3-nitrophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14N2O4S2/c18-14-13(8-10-3-1-4-11(7-10)17(19)20)23-15(22)16(14)9-12-5-2-6-21-12/h1,3-4,7-8,12H,2,5-6,9H2/b13-8- |
Clé InChI |
PIMKXQWRYARPOD-JYRVWZFOSA-N |
SMILES isomérique |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S |
SMILES canonique |
C1CC(OC1)CN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626812.png)
![methyl 4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]benzoate](/img/structure/B11626815.png)
![N-[Bis(3-nitrophenyl)phosphoroso]pyridin-2-amine](/img/structure/B11626828.png)
![2-[(5E)-5-(4-methoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11626833.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626841.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide](/img/structure/B11626852.png)
![1-{3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-1H-indol-1-yl}-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B11626855.png)
![N-(3-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide](/img/structure/B11626866.png)
![N-(3-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11626872.png)
![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11626879.png)

![2-[(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11626884.png)
![Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11626887.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626890.png)
